Oliverine
CAS No.: 53648-99-0
Cat. No.: VC1938268
Molecular Formula: C20H22ClNO4
Molecular Weight: 375.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 53648-99-0 |
|---|---|
| Molecular Formula | C20H22ClNO4 |
| Molecular Weight | 375.8 g/mol |
| IUPAC Name | 13,16-dimethoxy-11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14(19),15,17-hexaene;hydrochloride |
| Standard InChI | InChI=1S/C20H21NO4.ClH/c1-21-7-6-11-8-15-20(25-10-24-15)17-13-5-4-12(22-2)9-14(13)19(23-3)18(21)16(11)17;/h4-5,8-9,18-19H,6-7,10H2,1-3H3;1H |
| Standard InChI Key | XCRFUDLMWTVMSG-UHFFFAOYSA-N |
| SMILES | CN1CCC2=CC3=C(C4=C2C1C(C5=C4C=CC(=C5)OC)OC)OCO3.Cl |
| Canonical SMILES | CN1CCC2=CC3=C(C4=C2C1C(C5=C4C=CC(=C5)OC)OC)OCO3.Cl |
Introduction
Chemical Structure and Properties
Molecular Information
Oliveroline is an organic compound with the molecular formula C₁₈H₁₇NO₃ and a molecular weight of 295.3 g/mol . It belongs to the aporphine alkaloid family, a group of isoquinoline alkaloids characterized by their tetracyclic ring structure. The compound is officially registered in chemical databases with the CID 12444634 in PubChem .
Structural Characteristics
Oliveroline contains several key functional groups, including a methylated nitrogen, a hydroxyl group, and a methylenedioxy group attached to the tetracyclic ring system. The full IUPAC name of Oliveroline is 11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14,16,18-hexaen-13-ol, which reflects its complex molecular structure. The compound exists in stereoisomeric forms, with the naturally occurring variant typically being the (-)-Oliveroline stereoisomer .
Physical Properties
Oliveroline's physical properties reflect its alkaloid nature, although detailed information on its solubility, melting point, and stability is limited in the available scientific literature. As a nitrogen-containing organic compound, it likely exhibits basic properties typical of alkaloids, with potential solubility in organic solvents and limited water solubility.
Natural Sources and Occurrence
Botanical Distribution
Oliveroline has been reported in several plant species belonging to the Annonaceae family. According to published research, this alkaloid has been isolated from:
These species are primarily found in tropical and subtropical regions, consistent with the geographical distribution pattern of many alkaloid-producing plants.
Derivatives and Related Compounds
Oliveroline Hydrochloride
A significant derivative of Oliveroline is its hydrochloride salt (Oliveroline hydrochloride). This salt has the molecular formula C₁₈H₁₈ClNO₃ and a molecular weight of 331.8 g/mol . It is registered with PubChem CID 21144729 .
Comparative Analysis
The table below compares the key properties of Oliveroline and its hydrochloride salt:
| Property | Oliveroline | Oliveroline Hydrochloride |
|---|---|---|
| Molecular Formula | C₁₈H₁₇NO₃ | C₁₈H₁₈ClNO₃ |
| Molecular Weight | 295.3 g/mol | 331.8 g/mol |
| PubChem CID | 12444634 | 21144729 |
| CAS Number | 62560-99-0 | Not specified in data |
| Synonyms | (-)-Oliveroline, WAA4YV3EE8, UNII-WAA4YV3EE8 | NSC-287451, DTXSID90978103, (-)-OLIVEROLINE HYDROCHLORIDE |
| Standard InChIKey | Not provided in data | SMCWYRTZZQNLFM-UHFFFAOYSA-N |
The hydrochloride salt form is often preferred in pharmaceutical applications due to improved stability and solubility characteristics compared to the free base form .
Pharmacological Properties
Biological Activity
Oliveroline has been identified as an anticholinergic compound, suggesting its potential to block the action of the neurotransmitter acetylcholine in the central and peripheral nervous system. This property is consistent with many other aporphine alkaloids, which often demonstrate activity on various neurotransmitter systems.
Structure-Activity Relationship
The aporphine skeleton of Oliveroline, combined with its specific substituent pattern including the methylenedioxy group and the hydroxyl group, likely contributes to its biological activity profile. The stereochemistry, particularly the (-)-configuration, may also play a crucial role in its receptor binding properties and pharmacological effects.
Synthesis Methods
Recent Developments
Recent advancements in synthetic organic chemistry, particularly in the development of intramolecular umpolung reactions for the synthesis of exocyclic β-amino alcohols, may provide potential new routes for the preparation of compounds structurally related to Oliveroline . These approaches could potentially be adapted for more efficient synthesis of Oliveroline and its derivatives.
Analytical Methods and Identification
Spectroscopic Characterization
Identification and characterization of Oliveroline typically involve various spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR
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Mass Spectrometry (MS) to confirm molecular weight and fragmentation patterns
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Infrared (IR) spectroscopy to identify functional groups
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X-ray crystallography for absolute structure determination
Chromatographic Analysis
For isolation and purification, Oliveroline can be analyzed using:
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High-Performance Liquid Chromatography (HPLC)
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Thin-Layer Chromatography (TLC)
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Gas Chromatography coupled with Mass Spectrometry (GC-MS)
These techniques are essential for both quality control and research purposes when working with Oliveroline and related compounds.
Research Applications and Future Directions
Research Gaps and Opportunities
Several areas warrant further investigation:
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Detailed pharmacokinetic and pharmacodynamic profiles
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Exploration of structure-activity relationships through synthesis of analogs
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Identification of specific receptor targets and binding affinities
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Evaluation of potential therapeutic applications through preclinical studies
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